([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine
Description
([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine is a heterocyclic compound featuring a fused triazole-pyridine core with an amine functional group at the 5-position. This scaffold is of significant interest in medicinal and agrochemical research due to its versatility in accommodating diverse substituents, which modulate biological activity, pharmacokinetics, and physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-2-1-3-7-9-5-10-11(6)7/h1-3,5H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWGEGUHONFWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
The compound belongs to thetriazolo[1,5-a]pyridine family, featuring a fused bicyclic core with an aminomethyl substituent at the 5-position. Key properties include:
- Molecular formula : C₇H₈N₄
- Molecular weight : 148.17 g/mol
- Physical form : Solid at room temperature
- Purity : Typically ≥95% in commercial batches
The aminomethyl group enhances solubility in polar solvents, making it a versatile intermediate for further functionalization.
Synthetic Routes
Two-Step Cyclization from Pyridine Derivatives
The most documented method adapts a patent-protected protocol for analogous triazolopyrimidines.
Step 1: Formation of Thiourea Intermediate
A substituted 2-aminopyridine reacts with ethoxycarbonyl isothiocyanate in a polar aprotic solvent (e.g., ethyl acetate or THF) under reflux (78–79°C). The reaction forms a thiourea intermediate via nucleophilic addition.
Representative conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Temperature | 78–79°C |
| Reaction time | 5 hours |
| Molar ratio (substrate:isothiocyanate) | 1:1.1 |
Step 2: Cyclization with Hydroxylamine
The thiourea intermediate undergoes cyclization using hydroxylammonium sulfate and a base (e.g., NaOH) in ethanol or water-ethanol mixtures. pH control (6.5–7.0) is critical to minimize byproducts.
Optimized protocol :
- Add hydroxylammonium sulfate (1 eq) to the thiourea intermediate.
- Gradually introduce 2 M NaOH to maintain pH 6.5–7.0.
- Reflux at 71°C for 6 hours.
- Cool to 20°C, filter, and wash with water to remove inorganic salts.
Alternative Pathway: Nucleophilic Amination
A halogenatedtriazolo[1,5-a]pyridine precursor (e.g., 5-bromomethyl derivative) reacts with aqueous ammonia or protected amines. This method is less common but offers flexibility in introducing diverse amine groups.
Example reaction :
$$
\text{Triazolo[1,5-a]pyridin-5-ylmethyl bromide} + \text{NH}_3 \rightarrow \text{(Triazolo[1,5-a]pyridin-5-ylmethyl)amine} + \text{HBr}
$$
Challenges :
- Limited commercial availability of halogenated precursors.
- Competing elimination reactions at elevated temperatures.
Reaction Optimization Strategies
Solvent Selection
Temperature and pH Control
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.
- Column chromatography : Silica gel with ethyl acetate/methanol (9:1) resolves residual thiourea impurities.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)
Challenges in Synthesis
Byproduct Formation
- N-Oxidation : Occurs at pH >7.5, leading to triazole N-oxide derivatives.
- Dimerization : Aminomethyl groups may condense under acidic conditions, necessitating strict pH control.
Applications and Derivatives
Pharmaceutical Intermediates
Agrochemical Uses
- Herbicide precursors : Functionalization at the aminomethyl position enhances herbicidal activity in triazolopyridine analogs.
Chemical Reactions Analysis
Types of Reactions
([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as NaOCl or MnO2.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl and MnO2, reducing agents like NaBH4, and bases for nucleophilic substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives, while substitution reactions can result in substituted triazolo[1,5-a]pyridines .
Scientific Research Applications
([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 . These interactions result in the modulation of various biological processes, including immune responses and cell proliferation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Triazolopyridine/trimidine derivatives exhibit varied bioactivities depending on substituents. Key analogs and their features are summarized below:
Table 1: Structural Analogs and Their Properties
Key Observations :
- Anti-tubercular Activity : Pyridinyl and aromatic amine substituents (e.g., 4-methoxyphenethyl) enhance activity against Mycobacterium tuberculosis, likely through target engagement with enzymes like decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .
- Herbicidal Applications : Bulky substituents (e.g., trifluoromethylphenyl) at N7 improve herbicidal activity by mimicking sulfonylureas in acetolactate synthase (ALS) inhibition, as shown in crystal structure studies .
- Fluorine Substitution : Fluorinated analogs (e.g., difluoroethyl, trifluoromethyl groups) increase lipophilicity and metabolic stability, critical for drug-like properties .
Pharmacokinetic and Physicochemical Properties
Biological Activity
Introduction
The compound ([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine belongs to a class of triazolo-pyridine derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Structure Overview
The chemical structure of This compound features a triazole ring fused to a pyridine ring with an amine group at the 5-position of the pyridine. This unique arrangement contributes to its reactivity and biological activity.
| Component | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms. |
| Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom. |
| Amine Group | A functional group that can enhance binding interactions with biological targets. |
Anticancer Properties
Research indicates that This compound and its derivatives exhibit potent anticancer activities. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival.
- Mechanism of Action: The compound has been reported to inhibit the AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Antimicrobial Activity
The triazolo-pyridine family has also demonstrated antimicrobial properties. Studies show that derivatives of This compound possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Example Activity: Certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of triazolo derivatives in models of neurodegenerative diseases such as Alzheimer's disease. These compounds stabilize microtubules and may improve cognitive function by enhancing synaptic stability .
- Research Findings: Microtubule-stabilizing properties were observed in related compounds, suggesting that structural modifications could enhance neuroprotective efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of This compound is crucial for optimizing its biological activity. Variations in substituents on the triazole or pyridine rings can significantly alter pharmacological profiles.
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl Group | Increases solubility and bioavailability. |
| Methyl Group | Enhances lipophilicity leading to better membrane permeability. |
| Amino Group | Potential for increased antibacterial activity. |
Case Study 1: Anticancer Activity
A series of studies demonstrated that specific derivatives of This compound effectively inhibited the ERK signaling pathway in gastric cancer cells (MGC-803), leading to apoptosis and cell cycle arrest . One compound showed an IC50 value of 3.91 μM against MCF-7 breast cancer cells.
Case Study 2: Neuroprotective Effects
In a study focusing on Alzheimer's disease models, triazolo derivatives were shown to penetrate the blood-brain barrier effectively and stabilize microtubules in neuronal cells . These findings suggest a promising avenue for developing treatments aimed at neurodegenerative disorders.
Q & A
Q. Basic Synthesis Methodology
- One-pot synthesis : React pyridine derivatives (e.g., 4-chloropyridin-2-amine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, followed by cyclization using hydroxylamine hydrochloride and trifluoroacetic acid anhydride (TFAA) .
- Multi-component reactions : Utilize 3-amino-1,2,4-triazole with aldehydes and ethyl 3-oxo hexanoate under catalytic DMF to assemble the triazolopyridine core .
Q. Advanced Optimization
- Regioselective functionalization : Introduce substituents at the 5-position via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, alkylation of the methylamine group can enhance solubility .
How can spectroscopic and crystallographic techniques resolve structural ambiguities in triazolopyridine derivatives?
Q. Methodological Approach
- 1H/13C NMR : Assign signals based on characteristic deshielding of the triazole ring protons (δ 8.5–9.5 ppm) and pyridine protons (δ 7.0–8.0 ppm). The methylamine group typically appears as a singlet near δ 3.5 ppm .
- X-ray crystallography : Confirm planarity of the triazolopyridine core and substituent orientation. For example, N-(4-chlorophenyl)-5,7-dimethyl derivatives show dihedral angles <5° between the triazole and pyridine rings .
What pharmacological targets are associated with triazolopyridine-based amines?
Q. Key Findings
- Adenosine A2A receptor antagonism : Derivatives like 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine exhibit nanomolar affinity, validated via in vitro cAMP assays .
- Enzyme inhibition : Pyrazolo-triazolo-pyrimidine hybrids show inhibitory activity against kinases (e.g., EGFR) and tubulin polymerization, with IC50 values <1 μM in cancer cell lines .
How can researchers reconcile contradictory structure-activity relationship (SAR) data in triazolopyridine derivatives?
Q. Advanced Analysis Strategies
- Molecular docking : Compare binding poses in target proteins (e.g., adenosine receptors) to explain substituent effects. For instance, bulky groups at the 7-position may sterically hinder receptor binding .
- In vitro profiling : Use parallel assays (e.g., cytotoxicity, enzyme inhibition) to differentiate off-target effects. A study on N-(benzo[b]thiophen-5-yl) derivatives revealed conflicting SAR trends between kinase inhibition and apoptosis induction, resolved via proteomics .
What computational tools predict the pharmacokinetic properties of triazolopyridine derivatives?
Q. Methodology
- ADMET prediction : Use software like Schrödinger’s QikProp to estimate logP (optimal range: 2–4), solubility, and CYP450 inhibition. For example, trifluoromethyl groups improve metabolic stability but reduce aqueous solubility .
- Molecular dynamics simulations : Assess binding stability in target receptors over 100-ns trajectories. Pyrazolo-triazolo hybrids show higher residence times in adenosine A2A receptors compared to xanthine-based antagonists .
How can solubility and bioavailability be optimized in triazolopyridine amines?
Q. Experimental Design
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 5-methylamine position. A study on 5-((6-methoxy-triazolo)amino)benzo[b]thiophen-6-ol improved solubility by 10-fold .
- Prodrug strategies : Convert amines to phosphate esters or acetylated forms, as demonstrated for pyrazolo[1,5-a]pyrimidin-7-amine derivatives .
What strategies enable the development of fluorescent probes from triazolopyridine amines?
Q. Advanced Applications
- Fluorophore conjugation : Use amide coupling (EDC/HCl) or click chemistry to attach Alexa Fluor 488 or rhodamine to the methylamine group. For example, compound 9 (Alexa Fluor 488 conjugate) showed nM affinity for adenosine receptors .
- Characterization : Validate probe specificity via fluorescence polarization assays and confocal microscopy in live cells .
How can scale-up challenges be addressed for multi-step syntheses of triazolopyridines?
Q. Process Chemistry Considerations
- Purification optimization : Replace column chromatography with recrystallization (e.g., using methanol/water mixtures) for intermediates .
- Reaction monitoring : Implement inline FTIR or HPLC to track cyclization and avoid byproducts. A scaled-up synthesis of 5-chloro derivatives achieved 85% yield via real-time adjustment of TFAA stoichiometry .
What methodologies assess metabolic stability in triazolopyridine derivatives?
Q. In Vitro Protocols
- Liver microsomal assays : Incubate compounds with NADPH-supplemented human microsomes, quantifying remaining parent compound via LC-MS/MS. For example, 5-methyl derivatives exhibited t1/2 >60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolically labile sites. N,N-dimethyl groups reduce CYP2D6 inhibition .
How can multi-target drug design be applied to triazolopyridine amines?
Q. Hybridization Strategies
- Fragment-based design : Combine triazolopyridine cores with known pharmacophores (e.g., benzothiophene for kinase inhibition). Compound D2 (N-(benzo[b]thiophen-5-yl)-6-ethyl-5-methyl-triazolopyrimidin-7-amine) dual-targets EGFR and tubulin .
- Computational screening : Use pharmacophore models to prioritize derivatives with balanced affinity for adenosine A2A and phosphodiesterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
